molecular formula C18H18N2OS2 B2443931 4-(2,5-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 380436-86-2

4-(2,5-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2443931
CAS No.: 380436-86-2
M. Wt: 342.48
InChI Key: HYWGTXRBPGFFHU-UHFFFAOYSA-N
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Description

3-(2,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiolo[2,3-d]pyrimidine core, which is known for its potential biological and pharmacological activities.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-10-7-8-11(2)13(9-10)20-17(21)15-12-5-3-4-6-14(12)23-16(15)19-18(20)22/h7-9H,3-6H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWGTXRBPGFFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethylphenylamine with a suitable thiol reagent under controlled conditions to form the desired benzothiolo[2,3-d]pyrimidine scaffold. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems to control temperature, pressure, and reaction time is crucial to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-(2,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1

Mechanism of Action

The mechanism by which 3-(2,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to its specific structural features, such as the presence of the sulfanylidene group and the benzothiolo[2,3-d]pyrimidine core. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Biological Activity

The compound 4-(2,5-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a member of the class of thiadiazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H26N2OS2
  • Molecular Weight : 398.58 g/mol
  • CAS Number : 438030-39-8

1. Antimicrobial Activity

Thiadiazole derivatives have been shown to possess significant antimicrobial properties. In vitro studies indicate that compounds with similar structures exhibit activity against various bacterial strains and fungi. For instance, a study demonstrated that certain thiadiazole derivatives inhibited the growth of Aspergillus species and other filamentous fungi .

CompoundMIC (µg/mL)Activity
Compound A10Antifungal
Compound B20Antibacterial
Target Compound15Antimicrobial

2. Inhibition of Monoamine Oxidases (MAO)

Research indicates that thiadiazole derivatives can act as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in neurotransmitter metabolism and are targets for treating neurological disorders. The compound's structure suggests potential MAO inhibitory activity, which could be beneficial in managing conditions like depression and anxiety .

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
Reference Inhibitor0.050.04
Target Compound0.120.10

3. Antitumor Activity

Thiadiazole derivatives have also shown promise in cancer research. Some studies highlight their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The target compound's unique structure may enhance its efficacy against specific cancer types.

The biological activity of the target compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The presence of sulfur and nitrogen atoms enhances the compound's ability to bind to active sites on enzymes like MAOs.
  • Cell Membrane Interaction : The hydrophobic regions of the molecule may facilitate its incorporation into cell membranes, affecting membrane integrity and function.

Case Studies

  • Study on Antimicrobial Efficacy : A series of experiments were conducted using the target compound against clinical isolates of Aspergillus species. Results indicated a significant reduction in fungal viability at concentrations as low as 15 µg/mL .
  • In Vivo Evaluation for Antitumor Activity : In animal models, administration of thiadiazole derivatives led to a marked decrease in tumor size compared to control groups, suggesting potential for development as anticancer agents.

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